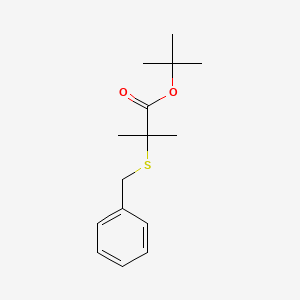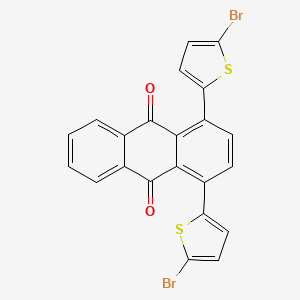
Trichloro((dichloro(decyl)silyl)methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro((dichloro(decyl)silyl)methyl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and decyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro((dichloro(decyl)silyl)methyl)silane typically involves the reaction of decylsilane with chlorinating agents under controlled conditions. The process often requires the use of catalysts to facilitate the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro((dichloro(decyl)silyl)methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to produce alkoxysilanes.
Reduction: Can be reduced by alkali metals to form polysilanes.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Reduction: Alkali metals like sodium or potassium, usually under anhydrous conditions.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Polysilanes and metal chlorides.
Wissenschaftliche Forschungsanwendungen
Trichloro((dichloro(decyl)silyl)methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Trichloro((dichloro(decyl)silyl)methyl)silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s chlorinated groups facilitate its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane: A simpler silane with three chlorine atoms attached to silicon.
Methyltrichlorosilane: Contains a methyl group in addition to three chlorine atoms.
Dichloromethylsilane: Features two chlorine atoms and a methyl group attached to silicon.
Uniqueness
Trichloro((dichloro(decyl)silyl)methyl)silane is unique due to its decyl group, which imparts specific hydrophobic properties and enhances its utility in applications requiring long-chain alkyl groups. This distinguishes it from simpler silanes, which may not offer the same level of functionality or versatility.
Eigenschaften
Molekularformel |
C11H23Cl5Si2 |
|---|---|
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
trichloro-[[dichloro(decyl)silyl]methyl]silane |
InChI |
InChI=1S/C11H23Cl5Si2/c1-2-3-4-5-6-7-8-9-10-17(12,13)11-18(14,15)16/h2-11H2,1H3 |
InChI-Schlüssel |
HMUBGWFTDHRCRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
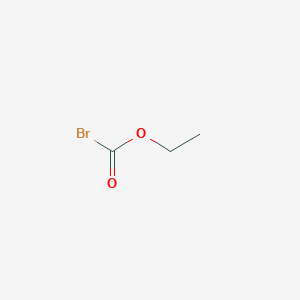

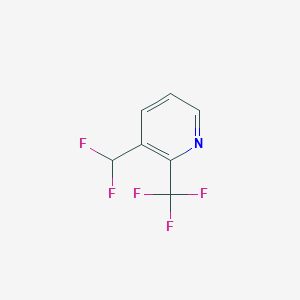
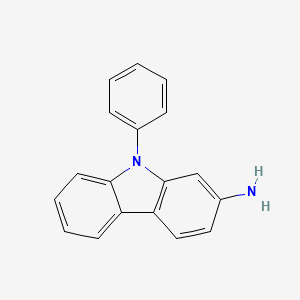
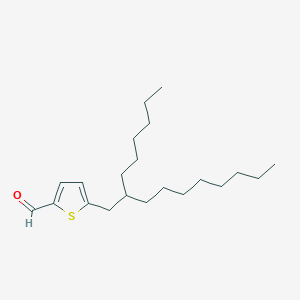
![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

